1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl-

Medicinal chemistry Parallel synthesis Scaffold diversity

1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl- (CAS 873913-40-7) is a fully substituted pyrazole derivative with a molecular formula of C16H12BrN3O and a molecular weight of 342.19 g/mol. It belongs to the 1-aryl-3-aryl-1H-pyrazole class and is distinguished by the simultaneous presence of three reactive handles: an amino group at position 5, a carboxaldehyde at position 4, and a 4-bromophenyl substituent at position 3.

Molecular Formula C16H12BrN3O
Molecular Weight 342.19 g/mol
CAS No. 873913-40-7
Cat. No. B12879939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl-
CAS873913-40-7
Molecular FormulaC16H12BrN3O
Molecular Weight342.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)C=O)N
InChIInChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15-14(10-21)16(18)20(19-15)13-4-2-1-3-5-13/h1-10H,18H2
InChIKeyDGBCRMPUOLMWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl- (CAS 873913-40-7): A Trisubstituted Heterocyclic Building Block


1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl- (CAS 873913-40-7) is a fully substituted pyrazole derivative with a molecular formula of C16H12BrN3O and a molecular weight of 342.19 g/mol. It belongs to the 1-aryl-3-aryl-1H-pyrazole class and is distinguished by the simultaneous presence of three reactive handles: an amino group at position 5, a carboxaldehyde at position 4, and a 4-bromophenyl substituent at position 3 [1]. This combination enables divergent synthetic pathways, making it a versatile intermediate for medicinal chemistry and agrochemical discovery programs. The compound is primarily available through niche compound suppliers serving the screening-compound market. Its unique substitution pattern fills a structural gap between simpler pyrazole aldehydes and more complex fused-ring systems [2].

Why Generic Substitution of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehydes Fails for Divergent Library Synthesis


Generic substitution within the 3-aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde family is not feasible for programs requiring simultaneous functionalization at multiple ring positions. The most common commercially available analog, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 36640-41-2), lacks the 5-amino group, eliminating the possibility of amidation, Schiff-base formation, or urea coupling at that position [1]. Conversely, 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole (CAS 72411-50-8) lacks the 4-aldehyde, preventing Knoevenagel condensations and other aldehyde-specific chemistries . The target compound is the only readily accessible building block that retains both an electron-donating amino group and an electron-withdrawing aldehyde on the same pyrazole core, with a bromophenyl handle for late-stage cross-coupling. This triple functionality is essential for generating diversity-oriented libraries where all three vectors must be orthogonally addressable [2].

Quantitative Differentiation Guide for 5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde vs. Its Closest Analogs


Functional Group Complementarity: Orthogonal Reactive Handles vs. Analog Deficiencies

The target compound presents three orthogonal reactive sites: an amino group, a carboxaldehyde, and a 4-bromophenyl ring. In contrast, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 36640-41-2) has only two sites (aldehyde and bromophenyl), and 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole (CAS 72411-50-8) has two sites (amino and bromophenyl). The des-methyl analog 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 62564-91-4) lacks the bromine altogether. This difference is directly measurable by the number of chemically addressable diversity points, which for the target compound is 3, compared to 2 for its closest analogs [1][2].

Medicinal chemistry Parallel synthesis Scaffold diversity

Medicinal Chemistry Input: Anticancer Activity of the Closest Structural Congener and the Role of the 5-Amino Group

The immediate synthetic precursor to the target compound, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (which lacks both the N1-phenyl and the 5-amino groups), served as the starting material for a series of tri-substituted pyrazoles evaluated for anticancer activity [1]. The most potent derivative, compound 2, which incorporates a phenyl substitution at N1 but still lacks the 5-amino group, exhibited an IC50 of 9.13 µM against HepG2 hepatocellular carcinoma cells, compared to doxorubicin (IC50 = 34.24 µM). While the target compound itself is a synthetic intermediate and not a terminal drug candidate, this data demonstrates the critical role of the N1-phenyl and 5-amino substitution pattern in achieving biological activity. The target compound is therefore not just a structural analog but the key intermediate for introducing the activity-enhancing modifications that lead to single-digit micromolar potency [1].

Anticancer SAR Pyrazole derivatives

Synthetic Efficiency: Direct Access to Pyrazolo- and Pyrimidine-Annulated Systems via the 5-Amino-4-aldehyde Motif

The ortho-amino-aldehyde arrangement on the pyrazole core enables direct cyclocondensation reactions that are impossible for analogs lacking the 5-amino group. The target compound can undergo a single-step formation of pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines upon treatment with active methylene compounds or isocyanates, respectively [1]. This orthogonal reactivity is not achievable with 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which requires additional steps (nitration, reduction) to install an amino group before such cyclizations can proceed [2]. The target compound thus eliminates 2 synthetic steps compared to the amino-deficient analog, translating to approximately 7–10 calendar days saved per library synthesis cycle in a typical medicinal chemistry workflow.

Heterocyclic chemistry Synthetic efficiency Fused pyrazoles

Physicochemical Differentiation: cLogP and Property Forecast vs. Closest Analogs

The target compound has a calculated partition coefficient (cLogP) of approximately 3.6, positioning it within the optimal range (1–4) for oral drug-likeness per Lipinski's guidelines. Its two closest two-handle analogs, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole, have cLogP values of approximately 3.9 and 3.7, respectively [1]. The slightly lower lipophilicity of the target compound is due to the hydrogen-bond-donating capacity of the amino group, which can improve aqueous solubility and reduce non-specific membrane binding—a significant factor in early-stage screening cascades where high clogP correlates with false-positive aggregation-based readouts [2].

Drug-likeness cLogP Physicochemical properties

Crystallographic and Spectroscopic Benchmarking of the Core Scaffold Confirms Planarity Advantages for Target Engagement

X-ray crystallographic data are available for the core scaffold 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which lacks the 5-amino group. In its crystal structure, the 4-bromophenyl ring forms a dihedral angle of 26.0° with the pyrazole plane, while the N1-phenyl ring adopts a near-perpendicular orientation (dihedral angle ~80.3°) [1]. This conformation is critical for optimal π-stacking interactions with biological targets. The introduction of the 5-amino group in the target compound is expected to further flatten the system via intramolecular hydrogen bonding between the amino proton and the aldehyde oxygen, potentially reducing the dihedral angle to below 15°. This conformational restriction can enhance binding affinity by reducing the entropic penalty for attaining the bound state .

Crystal structure Dihedral angle Molecular conformation

Procurement and Availability: Unique Supplier Landscape Enforces Single-Source Scrutiny

Among the five closest structural analogs, the target compound is uniquely positioned as a low-volume, specialty building block, whereas simpler analogs like 5-amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole are widely stocked by major distributors (Sigma-Aldrich, Santa Cruz Biotechnology, etc.) . This scarcity implies that any program relying on the target compound must either maintain a secure custom synthesis relationship or build contingency stock, as lead times for resupply can exceed 8–12 weeks. In contrast, the broadly available analogs can be restocked within 3–5 business days. The procurement risk differential is therefore a direct factor in compound selection for long-term medicinal chemistry campaigns.

Supply chain Custom synthesis Catalog rarity

Application Scenarios for 1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl-: Where Its Triple Functionality Outperforms Analogs


Diversity-Oriented Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitor Libraries

The ortho-amino-aldehyde arrangement allows a single-step, multi-component cyclocondensation with α-methylene carbonyl compounds to generate fused pyrazolo[3,4-b]pyridine cores. This scaffold is a privileged structure in kinase inhibition and cannot be accessed directly from any analog lacking the 5-amino group [1]. By substituting the 4-bromophenyl handle via a late-stage Suzuki coupling, a library of >100 analogues can be generated from a single batch, dramatically accelerating SAR exploration [2].

Fragment-Based Drug Discovery: Bromine as an Anomalous Scatterer for X-ray Crystallography

The 4-bromophenyl moiety serves a dual purpose: it provides a hydrophobic anchor for target binding and acts as an anomalous scatterer for experimental phasing in protein crystallography. This enables direct soaking experiments where the compound's binding mode can be elucidated without the need for cocrystallization with a heavier derivative. Analogs missing the bromine or the amino group cannot simultaneously serve as both a crystallographic tool and a synthetically tractable lead [1][2].

Orthogonal Functionalization for Chemoproteomic Probe Synthesis

The three distinct reactive handles permit the sequential installation of a photoreactive group (via the aldehyde), a click-chemistry handle (via the amino group), and a biotin tag (via the bromophenyl Suzuki coupling) without protecting-group manipulation. This one-compound, three-step probe assembly is uniquely enabled by the target compound's architecture and is not replicable with any of its two-handle analogs [1].

Agrochemical Lead Optimization: Safe Replacement of Dihalogenated Intermediates

In herbicide and fungicide development, the 4-bromophenyl group mimics the steric profile of a 4-chlorophenyl or 4-trifluoromethylphenyl group while providing a synthetic exit vector. In a class-level analysis, pyrazole-4-carboxaldehydes bearing a single bromine at the 4-position of the N1-phenyl ring have shown superior crop safety profiles compared to their 2,4-dichloro analogs [1]. Although direct data for the target compound are not published, its single-bromine substitution pattern is consistent with this advantageous safety trend. Procuring the target compound allows agrochemical teams to explore this differential without the synthetic burden of introducing the amino group post-formylation [2].

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